Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)

Precursor architecture Physical state Purification

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), commonly abbreviated as Hf(mmp)₄, is a homoleptic hafnium(IV) alkoxide complex bearing four bidentate 1-methoxy-2-methyl-2-propanolate (mmp) ligands. It is a room-temperature liquid with the linear formula Hf[OC(CH₃)₂CH₂OCH₃]₄, a molecular weight of 591.05 g·mol⁻¹, a density of 1.303 g·mL⁻¹ at 25 °C, and a boiling point of 135 °C at 0.01 atm.

Molecular Formula C20H48HfO8
Molecular Weight 595.1 g/mol
CAS No. 309915-48-8
Cat. No. B3340232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)
CAS309915-48-8
Molecular FormulaC20H48HfO8
Molecular Weight595.1 g/mol
Structural Identifiers
SMILESCC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.[Hf]
InChIInChI=1S/4C5H12O2.Hf/c4*1-5(2,6)4-7-3;/h4*6H,4H2,1-3H3;
InChIKeyMZCHLVMRAOQSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) (CAS 309915-48-8): A Mononuclear Hafnium Alkoxide ALD/CVD Precursor


Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), commonly abbreviated as Hf(mmp)₄, is a homoleptic hafnium(IV) alkoxide complex bearing four bidentate 1-methoxy-2-methyl-2-propanolate (mmp) ligands [1]. It is a room-temperature liquid with the linear formula Hf[OC(CH₃)₂CH₂OCH₃]₄, a molecular weight of 591.05 g·mol⁻¹, a density of 1.303 g·mL⁻¹ at 25 °C, and a boiling point of 135 °C at 0.01 atm . The compound is supplied at electronic grade purity (≥99.99% trace metals basis) and is primarily employed as a volatile metal–organic precursor for the deposition of hafnium oxide (HfO₂) thin films via metal–organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) [2].

Neat liquid precursor compatible with direct liquid injection (DLI) and bubbler-based vapor delivery
Electronic grade purity for contamination-sensitive thin-film research
Supports moderate-to-high temperature MOCVD and ALD processes for HfO₂ deposition

Why Hafnium Precursor Selection Cannot Be Reduced to Ligand Class Alone


Hafnium precursors for ALD/CVD span multiple ligand families—alkoxides, alkylamides, halides, and β-diketonates—each exhibiting distinct volatility, thermal stability, and reactivity profiles that directly dictate deposition temperature windows, film purity, and process integration compatibility [1]. Even within the alkoxide sub-class, subtle modifications to ligand architecture (e.g., incorporation of a γ-methoxy donor in Hf(mmp)₄ versus a simple tert-butoxide in Hf(OᵗBu)₄) profoundly alter the metal coordination sphere, vapor pressure, and thermal decomposition pathway [2]. Consequently, a procurement decision based solely on the metal center or generic ligand type risks mismatched volatility, narrowed self-limiting ALD windows, elevated carbon contamination, or compromised shelf-life—each carrying substantial cost-of-ownership implications for semiconductor fabrication workflows.

Solid oligomeric alkoxides (Hf(OⁱPr)₄, Hf(OⁿBu)₄)
Require solvent-assisted delivery, introducing additional carbon contamination risk and complicating vapor delivery control.
Hafnium alkylamide [Hf(NMe₂)₄]₂
Shifts oxide growth onset to significantly lower temperatures, which may not align with high-temperature MOCVD thermal budgets.
Mixed-ligand analog Hf(OᵗBu)₂(mmp)₂
May achieve lower residual carbon floor under optimized ALD conditions; carbon levels from Hf(mmp)₄ are configuration-dependent.

Quantitative Differentiation Evidence for Hf(mmp)₄ Versus Closest Hafnium Precursor Analogs


Mononuclear Architecture and Liquid Physical State Enable Superior Handling and Purity Relative to Oligomeric Alkoxide Alternatives

Hf(mmp)₄ is a mononuclear, room-temperature liquid by virtue of the chelating mmp ligand, which saturates the hafnium coordination sphere and suppresses oligomerization [1]. In contrast, hafnium isopropoxide [Hf(OⁱPr)₄] and hafnium n-butoxide [Hf(OⁿBu)₄] are oligomeric solids at ambient temperature that require dissolution in organic solvents or elevated source temperatures for vapor delivery, introducing additional contamination risks and complicating process control [2]. The liquid state of Hf(mmp)₄ also facilitates purification to electronic-grade specifications (≥99.99% trace metals basis) via fractional distillation under reduced pressure .

Mononuclear liquid vs. oligomeric solid
Head-to-head
Neat liquid at 25°C; mononuclear; distillation-purifiable to electronic grade
Supports solvent-free direct liquid injection
Oligomeric Hf(OⁱPr)₄ and Hf(OⁿBu)₄ are solids requiring dissolution
Precursor architecture Physical state Purification ALD precursor delivery

Higher Boiling Point and Shifted Volatility Profile Versus Hafnium Tetra-tert-butoxide [Hf(OᵗBu)₄]

Hf(mmp)₄ exhibits a boiling point of 135 °C at 0.01 atm (7.6 mmHg), corresponding to a substantially higher temperature for equivalent vapor delivery compared to the simpler hafnium tetra-tert-butoxide, Hf(OᵗBu)₄, which boils at 90 °C at 5 mmHg (approximately 0.0066 atm) . At near-identical reduced pressures (~5–7.6 mmHg), Hf(mmp)₄ requires an approximately 45 °C higher source temperature to achieve comparable volatility. This shifted volatility profile positions Hf(mmp)₄ for deposition processes that demand moderate source temperatures (80–120 °C) while offering greater thermal latitude in the precursor delivery line before premature decomposition occurs [1].

Boiling point vs. Hf(OᵗBu)₄
Cross-study
≈45°C higher
Higher boiling point widens delivery-line temperature window
135°C at 0.01 atm vs. 90°C at 5 mmHg; pressure references approximately comparable
Vapor pressure Volatility Thermal budget MOCVD precursor

Oxide Growth Onset Temperature ~100 °C Higher Than Hafnium Tetrakis(dimethylamide) [Hf(NMe₂)₄]₂

A direct comparative study of HfO₂ MOCVD growth rates demonstrated that the dimeric alkylamide precursor [Hf(NMe₂)₄]₂ initiates oxide deposition at substrate temperatures approximately 100 °C lower than Hf(mmp)₄ [1]. The oxide growth rate for Hf(mmp)₄ reaches a maximum in the 400–500 °C regime, corresponding to a narrow diffusion-controlled regime from a fully decomposed precursor, whereas [Hf(NMe₂)₄]₂ operates under kinetic control at 200–300 °C [1]. This 100 °C upward shift in growth onset makes Hf(mmp)₄ the preferred precursor when co-deposition with other high-temperature processes is required or when low-temperature ALD conditions would yield unacceptably high carbon incorporation from the amide ligand [2].

Growth onset temperature
Head-to-head
Hf(mmp)₄: onset ~300–400°C
[Hf(NMe₂)₄]₂: onset ~200–300°C
Δ ≈ +100°C
Suits mid-to-high temperature MOCVD thermal budget
Direct growth rate comparison; kinetic vs. diffusion-controlled regimes
ALD temperature window Growth onset Kinetic vs. diffusion-controlled growth HfO₂ deposition

Film Carbon Contamination: Quantitative Residual Carbon Range in ALD-Grown HfO₂ from Hf(mmp)₄ and Comparison with Alternative Precursor Systems

Auger electron spectroscopy (AES) analysis of HfO₂ films deposited by liquid-injection ALD using Hf(mmp)₄ and water vapor at substrate temperatures of 150–450 °C revealed residual carbon levels in the range of 0.8–3.3 at.-% [1]. In a separate study employing conventional (non-liquid-injection) ALD with Hf(mmp)₄, time-of-flight elastic recoil detection analysis (TOF-ERDA) measured carbon concentrations of 2.2–6 at.-% [2]. Notably, a related mixed-ligand precursor Hf(OᵗBu)₂(mmp)₂ delivered ALD-HfO₂ films with carbon contents of 0.8–2.5 at.-% by AES, with the lower end of this range equalling or improving upon the best results obtained with Hf(mmp)₄, while avoiding solvent-borne carbon [2].

Residual carbon in ALD HfO₂
Cross-study
0.8–3.3 at.-% (AES)
vs. 0.8–2.5 at.-% for mixed-ligand analog
Carbon level range is process-configuration dependent
TOF-ERDA: 2.2–6 at.-% in conventional ALD; liquid-injection ALD yields lower values
Film purity Carbon contamination TOF-ERDA Auger electron spectroscopy ALD HfO₂

High-Value Application Scenarios for Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) Based on Quantitative Evidence


Mid-to-High Temperature MOCVD of HfO₂ Gate Dielectrics for Logic Transistors

The oxide growth onset at ~300–400 °C and the maximum growth rate window at 400–500 °C documented for Hf(mmp)₄ in direct comparison with [Hf(NMe₂)₄]₂ position this precursor optimally for MOCVD processes where substrate temperatures are constrained to the 350–500 °C range. The higher thermal budget ensures full precursor decomposition, minimizing ligand-derived carbon residues that would otherwise degrade the dielectric constant and leakage characteristics of the gate oxide [1]. Users selecting Hf(mmp)₄ over low-temperature alkylamide alternatives for this application benefit from its compatibility with existing high-temperature MOCVD reactor infrastructure and its established reaction model incorporating β-hydride elimination pathways [2].

Direct Liquid Injection ALD for Hafnium Oxide Thin Films with Moderate Carbon Budgets

The mononuclear liquid nature of Hf(mmp)₄ enables neat direct liquid injection (DLI) ALD without the need for organic solvents, a practical advantage over solid oligomeric alkoxides such as Hf(OⁱPr)₄ . ALD-grown HfO₂ films from Hf(mmp)₄ and water vapor on Si(100) across 150–450 °C yield residual carbon levels of 0.8–3.3 at.-% by AES [1]. This carbon window is acceptable for many microelectronic capacitor and gate dielectric applications, and the liquid-injection approach offers high precursor utilization efficiency and rapid cycle times in research-scale and pilot-production ALD tools.

High-Purity Precursor Sourcing for Hafnium-Containing Thin-Film Research Requiring Trace Metals Certification

Commercially available Hf(mmp)₄ is certified at ≥99.99% trace metals purity (electronic grade) and is packaged under controlled conditions (storage at 2–8 °C, glass ampules) to preserve product integrity . When compared with hafnium tetra-tert-butoxide, which is typically supplied at 99.9% metals basis (excluding Zr) with a melting point of 2 °C that complicates cold storage and handling [1], Hf(mmp)₄ offers a liquid-state, higher-purity alternative that minimizes metallic contaminant carryover into deposited films—a critical requirement for gate oxide research where trace transition-metal impurities introduce mid-gap states.

CVD Precursor for Hafnium-Doped Multi-Component Oxide Films via Co-Deposition

The volatility profile of Hf(mmp)₄—boiling at 135 °C at 0.01 atm, approximately 45 °C higher than Hf(OᵗBu)₄ at comparable sub-atmospheric pressure —provides sufficient thermal latitude for co-deposition with other moderate-volatility precursors (e.g., Al(OⁱPr)₃, [Gd(mmp)₃]) in multi-component oxide systems such as HfO₂–Al₂O₃ nanolaminates and HfO₂–Gd₂O₃ mixed oxides [1]. The liquid state and bidentate ligand architecture ensure stable vapor delivery without the oligomerization-associated delivery inconsistencies that plague simpler hafnium alkoxides at elevated source temperatures.

Application
Selection Property
Validation Focus
Mid-to-high temperature MOCVD of HfO₂ gate dielectrics
Thermal budget compatibility (mid-to-high temperature growth window)
Verify growth rate and carbon content at target deposition temperature
Direct liquid injection ALD with moderate carbon budget
Neat liquid delivery (DLI without solvent)
Confirm ALD temperature window and film carbon levels
High-purity precursor sourcing with trace metals certification
Electronic grade purity
Review lot-specific trace metals analysis
Co-deposition of hafnium-doped multi-component oxide films
Volatility compatibility for co-precursor systems
Validate vapor delivery stability with co-precursor
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